molecular formula C18H18N2O3S B2954434 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide CAS No. 2034395-54-3

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide

Cat. No.: B2954434
CAS No.: 2034395-54-3
M. Wt: 342.41
InChI Key: NJQBVAGNNYUJEC-UHFFFAOYSA-N
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Description

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide is a versatile chemical compound used in various scientific research fields. Its structure consists of a benzenesulfonamide core with a cyano group and an isochroman-3-ylmethyl substituent.

Scientific Research Applications

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.

    Drug Discovery: The compound serves as a scaffold for the design and synthesis of novel drug candidates.

    Biological Studies: It is used in various biological assays to study its effects on different biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to form the isochroman-3-ylmethyl intermediate.

    Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide: A closely related compound with similar structural features.

    N-(isochroman-3-ylmethyl)benzenesulfonamide: Lacks the cyano group but shares the isochroman-3-ylmethyl and benzenesulfonamide moieties.

Uniqueness

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide is unique due to the presence of the cyano group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-20(24(21,22)18-8-6-14(11-19)7-9-18)12-17-10-15-4-2-3-5-16(15)13-23-17/h2-9,17H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQBVAGNNYUJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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